molecular formula C5H11N3O2 B12877600 (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide

Cat. No.: B12877600
M. Wt: 145.16 g/mol
InChI Key: DQPBFVWXINZXKL-DMTCNVIQSA-N
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Description

(2S,4R)-4-Hydroxypyrrolidine-2-carbohydrazide is a chiral pyrrolidine derivative characterized by a hydroxyl group at the C4 position and a carbohydrazide moiety at C2. Its hydrochloride form (CAS: EN300-39921704) has a molecular formula of C₅H₁₂ClN₃O₂ and a molecular weight of 167.14 g/mol . This compound is structurally related to hydroxyproline derivatives, which are widely used in asymmetric organocatalysis and pharmaceutical synthesis due to their rigid bicyclic framework and hydrogen-bonding capabilities .

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide

InChI

InChI=1S/C5H11N3O2/c6-8-5(10)4-1-3(9)2-7-4/h3-4,7,9H,1-2,6H2,(H,8,10)/t3-,4+/m1/s1

InChI Key

DQPBFVWXINZXKL-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)NN)O

Canonical SMILES

C1C(CNC1C(=O)NN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide typically involves starting from chiral precursors or through stereoselective reactions. One common method involves the use of trans-4-hydroxy-L-proline as a starting material, which undergoes a series of reactions including protection, functional group transformations, and deprotection steps to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce various alcohol derivatives.

Scientific Research Applications

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and protein stabilization.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may stabilize protein structures by inducing conformational changes that enhance protein folding and stability .

Comparison with Similar Compounds

Pyrrolidine-Based Organocatalysts

describes four pyrrolidine-derived organocatalysts synthesized for asymmetric reactions. Key comparisons include:

Compound Name Substituent Coupling Agents Solvent Yield
(2S,4R)-N-(anthracen-2-yl)-4-hydroxypyrrolidine-2-carboxamide Anthracen-2-yl EDC.HCl + HOBT THF 91%
(2S,4R)-4-hydroxy-N-(naphthalen-2-yl)pyrrolidine-2-carboxamide Naphthalen-2-yl DCC + DMAP DCM 52%
N'-((2S,4R)-4-hydroxypyrrolidine-2-carbonyl)-3-methylbenzenesulfonohydrazide 3-Methylbenzenesulfonohydrazide EDC.HCl + HOBT THF 299.08%
Target Compound : (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide Carbohydrazide Not specified in evidence - -

Key Findings :

  • The anthracen-2-yl derivative achieved the highest yield (91%) under optimized conditions (EDC.HCl/HOBT in THF), demonstrating the importance of solvent and coupling agents .
  • The carbohydrazide derivative (target compound) lacks the bulky aromatic substituents of the above catalysts, which may reduce steric hindrance but limit π-π interactions in catalytic applications.

Fluorinated Pyrrolidine Derivatives for FAP-Targeted Imaging

and highlight (2S,4S)-4-fluoropyrrolidine-2-carbonitrile derivatives ([68Ga]Ga-SB03045 and [68Ga]Ga-SB03058) as fibroblast activation protein (FAP)-targeted PET tracers. Comparisons with the target compound:

Parameter [68Ga]Ga-SB03045 (4-Fluoropyrrolidine-2-carbonitrile) [68Ga]Ga-SB03058 (Thiazolidine-4-carbonitrile) [68Ga]Ga-FAPI-04 (Clinical Standard) Target Compound (Carbohydrazide)
IC₅₀ (nM) 1.59 ± 0.45 0.68 ± 0.09 4.11 ± 1.42 Not reported
LogD₇.₄ -2.81 ± 0.05 -2.49 ± 0.28 -1.92 ± 0.35 Not reported
Tumor Uptake (SUV) Comparable to FAPI-04 1.5× higher than FAPI-04 Baseline Not applicable

Key Findings :

  • Fluorination at C4 and the carbonitrile group enhance FAP-binding affinity and hydrophilicity compared to the carbohydrazide derivative .
  • The target compound’s carbohydrazide group may offer distinct coordination properties but lacks the fluorination critical for FAP targeting.

Biological Activity

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with hydroxyl and carbohydrazide functional groups. Its specific stereochemistry, denoted as (2S,4R), plays a crucial role in its interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The compound can act as either an inhibitor or activator depending on the target enzyme's active site configuration. This duality allows it to modulate enzymatic pathways effectively, which is essential for therapeutic applications.

Biological Activities

  • Antioxidant Properties :
    • The compound demonstrates potential in neutralizing free radicals, thereby mitigating oxidative stress within cells. This property is particularly relevant in the context of neuroprotection and overall cellular health.
  • Anticoagulant Activity :
    • Preliminary studies suggest that this compound may influence the coagulation cascade by interacting with specific proteins involved in blood clotting processes.
  • Neuroprotective Effects :
    • Some derivatives of pyrrolidine compounds have shown neuroprotective effects, although specific data on this compound remains limited. Further investigation into its neuroprotective mechanisms could provide insights into potential applications for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantNeutralizes free radicals; reduces oxidative stress
AnticoagulantInfluences blood coagulation proteins
NeuroprotectivePotential protective effects on neuronal cells

Case Study: Antioxidant Activity

A study investigating the antioxidant properties of this compound found that it significantly reduced oxidative stress markers in vitro. The compound was tested against various free radicals, showing a dose-dependent response that highlights its potential as an antioxidant agent.

Case Study: Anticoagulant Effects

In another study focusing on anticoagulant activity, researchers evaluated the impact of this compound on clot formation in vitro. Results indicated a notable inhibition of thrombin activity at certain concentrations, suggesting that the compound may serve as a lead for developing new anticoagulant therapies.

Q & A

Q. Basic

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  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (respiratory irritants).
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residuals using vermiculite .

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